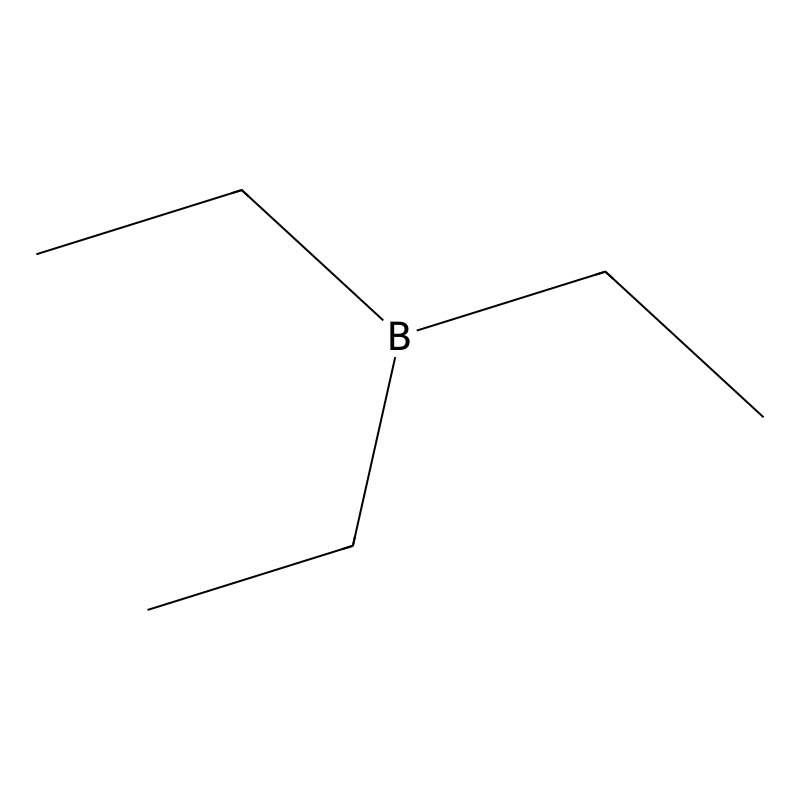

Triethylborane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with most organic solvents; immiscible with wate

Synonyms

Canonical SMILES

Organic Synthesis

Hydroboration

TEB serves as a vital reagent in hydroboration reactions. These reactions involve the addition of a boron-hydrogen bond across the double bond of alkenes and alkynes, forming organoboranes. These products are valuable intermediates in the synthesis of various organic compounds, including alcohols, aldehydes, and ketones .

Cross-Coupling Reactions

TEB acts as a versatile catalyst in transition-metal mediated cross-coupling reactions. These reactions allow the formation of carbon-carbon bonds between different organic molecules, facilitating the synthesis of complex organic structures with targeted functionalities .

Polymerization

- Initiator: TEB can initiate the polymerization process of various monomers, leading to the formation of well-defined polymers with controlled molecular weights and architectures . This control over polymer properties holds immense potential for material science research and development.

Other Research Applications

Boron-Containing Compounds

Beyond organic synthesis, TEB serves as a valuable starting material for the synthesis of diverse boron-containing compounds. These compounds possess unique properties and find applications in various fields, including medicine, materials science, and catalysis .

Hydrogen Storage

Research exploring TEB's potential for hydrogen storage is ongoing. Its ability to reversibly release hydrogen under specific conditions makes it an intriguing candidate for developing efficient and safe hydrogen storage solutions .

Triethylborane is an organoborane compound with the chemical formula (C₂H₅)₃B. It appears as a colorless, transparent liquid and is classified as pyrophoric, meaning it ignites spontaneously in air at temperatures below 20 °C. This compound is notable for its unique structure, which includes a planar boron center bonded to three ethyl groups. It is primarily used in organic synthesis due to its reactivity and ability to form alkyl radicals upon oxidation, making it a valuable reagent in various

TEB's mechanism of action depends on the specific reaction it's involved in.

- In radical cyclization: TEB abstracts a hydrogen atom via a Lewis acid-base interaction with a suitable substrate. The resulting radical intermediate can then undergo cyclization to form a cyclic molecule [2].

Citation:

Toxicity

Flammability

TEB is highly flammable and pyrophoric. It ignites spontaneously in air and upon contact with moisture.

Reactivity

Reacts violently with water and oxidizing agents.

Safety Precautions:

- Handle TEB under inert atmosphere using appropriate personal protective equipment (PPE) like gloves, goggles, and respirators [1].

- Store TEB in sealed containers under inert gas and at low temperatures [1].

Citation:

- Formation of Enoxytriethylborates: It reacts with metal enolates to yield enoxytriethylborates, which can be selectively alkylated. For instance, when treated with cyclohexanone enolate, it produces 2-allylcyclohexanone with high selectivity .

- Barton–McCombie Deoxygenation: This reaction involves the conversion of alcohols to hydrocarbons using triethylborane as a reducing agent .

- Reformatskii Reaction: Triethylborane can promote variants of this reaction, which involves the formation of β-halo esters from α-halo carbonyl compounds .

- Radical Initiation: It is effective as a radical initiator in reactions involving thionocarbonates and olefins, generating alkyl radicals even at low temperatures .

While specific biological activities of triethylborane are not extensively documented, its toxicity is notable. It is acutely toxic if ingested, with an LD₅₀ of approximately 235 mg/kg in rat studies. The compound can also produce harmful vapors upon hydrolysis or combustion . Its pyrophoric nature necessitates careful handling to prevent accidental ignition and potential exposure.

Triethylborane can be synthesized through various methods:

- Reaction of Trimethyl Borate and Triethylaluminium: The most common synthesis method involves the reaction between trimethyl borate and triethylaluminium:This method yields triethylborane efficiently under controlled conditions .

- Hydrolysis: Although slow at room temperature, hydrolysis of triethylborane can occur, leading to the formation of diethylboryl ethyl peroxide and other products .

Triethylborane has several applications in the field of organic chemistry:

- Organic Synthesis: It is widely used for selective alkylation and reduction reactions due to its ability to generate reactive intermediates .

- Polymer Chemistry: As a radical initiator, it facilitates polymerization processes by generating radicals that initiate chain reactions .

- Reducing Agent: It serves as a precursor to lithium triethylborohydride and sodium triethylborohydride, which are powerful reducing agents used in various synthetic applications .

Interaction studies involving triethylborane focus on its reactivity with different substrates:

- Radical Reactions: Studies have demonstrated that triethylborane can effectively initiate radical reactions with thionocarbonates, showcasing its utility in radical chemistry .

- Metal Interactions: Triethylborane has been shown to react with noble metal oxides (such as silver and gold), providing a novel route for synthesizing noble metal alkyls and facilitating free radical chemistry .

Several compounds are structurally or functionally similar to triethylborane. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Trimethylborane | (CH₃)₃B | More volatile; less stable than triethylborane. |

| Diethylborane | (C₂H₅)₂B | Less commonly used; fewer applications. |

| Tetrahydrofuran-boranes | Variable | Used in polymerization; different reactivity. |

| Lithium Triethylborohydride | Li(C₂H₅)₃BH | Strong reducing agent derived from triethylborane. |

Triethylborane stands out due to its unique combination of reactivity as a radical initiator and its specific applications in organic synthesis, particularly in selective alkylation processes. Its pyrophoric nature also distinguishes it from other organoboranes, necessitating specialized handling procedures.

Color/Form

Colorless fuming liquid

Boiling Point

95 °C

Flash Point

Density

Melting Point

-93 °C

UNII

GHS Hazard Statements

H225 (21.54%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H301 (63.59%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (43.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (44.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H360 (42.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Acute Toxic;Health Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Mixtures with triethylaluminum have been used as hypergolic igniters for rocket propulsion systems.

Because of the low volume of organoboranes and the expensive raw material that are required for manufacture, organoboranes are expensive /chemical products/.

Dates

Exploration of Dimethylzinc-Mediated Radical Reactions

Ken-Ichi Yamada, Kiyoshi TomiokaPMID: 26201084 DOI: 10.1002/tcr.201500017

Abstract

In this account, our studies on radical reactions that are promoted by dimethylzinc and air are described. Advantages of this reagent and differences from conventional radical initiators, such as triethylborane, are discussed.Reaction of cyclopropenes with a trichloromethyl radical: unprecedented ring-opening reaction of cyclopropanes with migration

Masafumi Ueda, Nobuyoshi Doi, Hitoki Miyagawa, Shoichi Sugita, Norihiko Takeda, Tetsuro Shinada, Okiko MiyataPMID: 25578613 DOI: 10.1039/c4cc09649e

Abstract

The direct addition reaction of chloroform to cyclopropenes under triethylborane-mediated radical reaction conditions to provide trichloromethylcyclopropanes has been developed. In contrast, using dimethylzinc as a radical initiator led to the formation of unconjugated esters via a domino sequence involving the addition of the trichloromethyl radical, rearrangement and ring-opening reactions.Ni-catalyzed homoallylation of polyhydroxy n,o-acetals with conjugated dienes promoted by triethylborane

Takamichi Mori, Yusuke Akioka, Gen Onodera, Masanari KimuraPMID: 24991760 DOI: 10.3390/molecules19079288

Abstract

In the presence of Ni-catalyst and triethylborane, N,O-acetals prepared from glycolaldehyde and glyceraldehyde with primary amines in situ underwent homoallylation with conjugated dienes to provide 2-amino-5-hexenols in high regio- and stereoselectivity. Under similar reaction conditions, N,O-acetals from carbohydrates with primary amines provided the corresponding polyhydroxy-bishomoallylamines in good to reasonable yields.Zwitterionic borane adducts of N-heterocyclic carbenes from mesomeric betaines of uracil

Jiaxi Zhang, Nazar Pidlypnyi, Martin Nieger, Jan C Namyslo, Andreas SchmidtPMID: 24658502 DOI: 10.1039/c3ob42462f

Abstract

We prepared a series of imidazolium-substituted uracil-anions which are members of the class of cross-conjugated heterocyclic mesomeric betaines. They are in tautomeric equilibrium with their N-heterocyclic carbenes, uracil-6-yl-imidazol-2-ylidenes. These carbenes can be trapped by reaction with sulfur, selenium, as well as by triethylborane and triphenylborane, respectively. The latter trapping reaction yielded the first representatives of a new heterocyclic zwitterionic ring system, imidazo[2',1':3,4][1,4,2]diazaborolo[1,5-c]pyrimidinium-10-ide. Results of two single crystal X-ray structure analyses are presented.Et3B-mediated radical-polar crossover reaction for single-step coupling of O,Te-acetal, α,β-unsaturated ketones, and aldehydes/ketones

Daigo Kamimura, Daisuke Urabe, Masanori Nagatomo, Masayuki InouePMID: 24066907 DOI: 10.1021/ol402563v

Abstract

Et3B-mediated three-component coupling reactions between O,Te-acetal, α,β-unsaturated ketones, and aldehydes/ketones were developed. Et3B promoted the generation of the potently reactive bridgehead radical from the O,Te-acetal of the trioxaadamantane structure and converted the α-carbonyl radical of the resultant two-component adduct to the boron enolate, which then underwent a stereoselective aldol reaction with the aldehyde/ketone. This powerful, yet mild, radical-polar crossover reaction efficiently connected the hindered linkages between the three units and selectively introduced three new stereocenters.Synthesis of a leucomitosane via a diastereoselective radical cascade

François Brucelle, Philippe RenaudPMID: 23721078 DOI: 10.1021/jo4009904

Abstract

The preparation of trans-2,3-disubstituted indolines from 1-azido-2-allylbenzene derivatives via a diastereoselective radical cascade using ethyl iodoacetate and triethylborane is described. Further lactamization afforded substituted benzopyrrolizidinones with excellent diastereomeric ratios. The radical cascade/lactamization sequence was efficiently applied to the synthesis of a 3-oxo-leucomitosane related to the mitomycin family of alkaloids.High performance of N-alkoxycarbonyl-imines in triethylborane-mediated tin-free radical addition

Ken-ichi Yamada, Takehito Konishi, Mayu Nakano, Shintaro Fujii, Romain Cadou, Yasutomo Yamamoto, Kiyoshi TomiokaPMID: 22208724 DOI: 10.1021/jo2025042

Abstract

Triethylborane-mediated tin-free radical alkylation of N-alkoxycarbonyl-imines, such as N-Boc-, N-Cbz-, and N-Teoc-imines, proceeded smoothly at a low temperature (-78 to -20 °C) to give the corresponding adducts in high yield. Although the formation of isocyanate was the major unfavorable reaction at room temperature, a one-pot conversion of N-Boc-imine to N-ethoxycarbonyl-adduct was possible through the corresponding isocyanate generated in situ. The higher performance of N-alkoxycarbonyl-imine than those of N-Ts- and N-PMP-imines is rationalized by a moderate electron-withdrawing character of an alkoxycarbonyl group that makes both addition of alkyl radical and trapping of the resulting aminyl radical by triethylborane efficiently fast.Indenyl-functionalised triethylborane adduct of N-heterocyclic carbene: stepwise coordination of indenyl and NHC ligands toward molybdenum fragment

Daichi Takaki, Tetsuya Okayama, Hiroshi Shuto, Sawako Matsumoto, Yoshitaka Yamaguchi, Shinya MatsumotoPMID: 21234495 DOI: 10.1039/c0dt01641a

Abstract

Indenyl-functionalised BEt(3)-adduct NHCs were prepared by the reaction of imidazolium pro-ligands with LiBEt(3)H. This compound was converted into the indenyl-coordinate molybdenum complex dangling the NHC·BEt(3) moiety as a substituent. The stepwise coordination of NHC afforded a chelate-type mononuclear complex as well as a bimetallic complex.Aerobic hydroxylation of N-borylenamine: triethylborane-mediated hydroxyalkylation of alpha,beta-unsaturated oxime ether

Masafumi Ueda, Hideto Miyabe, Takahiro Kimura, Eiko Kondoh, Takeaki Naito, Okiko MiyataPMID: 19810766 DOI: 10.1021/ol901912j

Abstract

Intermolecular hydroxyalkylation of alpha,beta-unsaturated imines involving Et3B-mediated regioselective alkyl radical addition and subsequent hydroxylation with molecular oxygen has been developed, in which N-borylenamine generated by trapping of the enaminyl radical with Et3B was a key intermediate in the proposed aerobic hydroxylation mechanism.A formal synthesis of the C1-C9 fragment of amphidinolide C employing the Tamaru reaction

Mahesh P Paudyal, Nigam P Rath, Christopher D SpillingPMID: 20527780 DOI: 10.1021/ol100959a